1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea
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Overview
Description
1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with other reagents to produce the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity and is used in studies related to bacterial inhibition.
Medicine: Due to its potential anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea can be compared with other chromen derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit antimicrobial and anti-inflammatory properties but have different structural features and mechanisms of action.
Coumarin derivatives: Similar to the compound , coumarin derivatives are known for their diverse biological activities, including anticoagulant and antiviral effects.
Quinoline derivatives: These compounds are used in the development of antimicrobial agents and have a different core structure compared to chromen derivatives.
Properties
IUPAC Name |
1-[4-(methylamino)-2-oxochromen-3-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-17-13-11-6-2-3-7-12(11)23-15(20)14(13)19-16(21)18-9-10-5-4-8-22-10/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKVUIZXAMGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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